![molecular formula C13H9FO3 B6340849 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1214367-30-2](/img/structure/B6340849.png)
4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95%
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Overview
Description
4-(3-Fluorophenyl)-2-hydroxybenzoic acid (FPA) is a compound belonging to the group of phenylacetic acids, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. FPA has been studied extensively over the past few decades due to its unique properties and potential applications in various fields.
Scientific Research Applications
4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of several biologically active compounds such as antibiotics, antifungal agents, and antiviral agents. 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has also been used as a reagent in the synthesis of polymers, dyes, and catalysts. In addition, 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential use as an imaging agent in medical imaging, and as a drug delivery agent in gene therapy.
Mechanism of Action
4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has been shown to act as an inhibitor of enzymes involved in fatty acid oxidation, as well as an inhibitor of the enzyme acetyl-CoA carboxylase. In addition, 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other eicosanoids.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% can inhibit the growth of several types of cancer cells, including colorectal, breast, and lung cancer cells. In addition, 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant effects. It has also been shown to have anti-allergic, anti-microbial, and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is easy to synthesize, and it is relatively stable when stored at room temperature. In addition, 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% is non-toxic and has a relatively low cost. However, there are some limitations to its use in laboratory experiments. 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% is not very soluble in organic solvents, which can make it difficult to use as a reagent in organic synthesis.
Future Directions
The potential applications of 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% are vast, and there are many promising future directions for its use. One potential application is the use of 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% as a drug delivery agent in gene therapy. In addition, 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% could be used as an imaging agent in medical imaging, as well as a reagent in the synthesis of polymers, dyes, and catalysts. Finally, 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% could be used in the development of new drugs and therapeutic agents for the treatment of various diseases, such as cancer, inflammation, and diabetes.
Synthesis Methods
4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95% can be synthesized using two different methods. The first method involves the reaction of 4-fluorobenzaldehyde and hydroxylamine hydrochloride in aqueous ethanol to form a hydroxylamine intermediate. This intermediate is then reacted with 4-fluorobenzoic acid in aqueous ethanol to form 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95%. The second method involves the reaction of 4-fluorobenzoic acid and hydroxylamine hydrochloride in aqueous ethanol to form the hydroxylamine intermediate. This intermediate is then reacted with 4-fluorobenzaldehyde in aqueous ethanol to form 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, 95%.
properties
IUPAC Name |
4-(3-fluorophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNXOIVYBTVBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673454 |
Source
|
Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-2-hydroxybenzoic acid | |
CAS RN |
1214367-30-2 |
Source
|
Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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